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Compound of Interest |

1-(4-
Compound Name: (Trifluoromethyl)phenyl)propan-1-

amine

Introduction: Strategic Importance in Medicinal
Chemistry

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a primary amine that belongs to the
phenylpropanamine class of compounds. Its structure is distinguished by two key features of
significant interest to drug development professionals: a chiral center at the C1 position of the
propyl chain and a para-substituted trifluoromethyl (CF3) group on the phenyl ring. The CF3
moiety is a well-established bioisostere for a methyl group but imparts profoundly different
electronic properties, enhancing metabolic stability, membrane permeability, and binding affinity
by altering lipophilicity and electrostatic interactions.

This guide provides a comprehensive technical overview of the molecule's core structural and
physical attributes. It details a robust, field-proven analytical workflow for identity and purity
confirmation, reflecting the rigorous standards required for the characterization of chemical
entities in a research and development setting.

Molecular Structure and Physicochemical
Properties
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Molecular Identity

The unambiguous identification of a compound is the foundation of all subsequent research. 1-
(4-(Trifluoromethyl)phenyl)propan-1-amine is defined by the following identifiers:

Systematic IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]propan-1-amine

CAS Registry Number: 885276-54-0[1][2]

Molecular Formula: CioH12F3N[1][2]

Canonical SMILES: CCC(C1=CC=C(C=C1)C(F)(F)F)N[2]

InChl Key: YOETTZCHIABKPH-UHFFFAOY SA-N[2]

The structure features a propyl amine backbone attached to a benzene ring. The trifluoromethyl
group is located at the para- (4-) position relative to the propanamine substituent. The carbon
atom bonded to both the phenyl ring and the amine group is a stereocenter, meaning the
compound can exist as (R)- and (S)-enantiomers.

Physicochemical Data Summary

The following table summarizes the key computed and experimentally relevant physical
properties of the compound. These parameters are critical for predicting its behavior in various
solvents, its potential for crossing biological membranes, and for developing appropriate
analytical methods.
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Property Value Source
Molecular Weight 203.20 g/mol [1]
Exact Mass 203.09218387 Da [2]
Density 1.150 g/cm3 (Predicted) [2]
Boiling Point 224 °C (Predicted) [2]
Flash Point 94 °C (Predicted) [2]
Refractive Index 1.466 (Predicted) [2]
LogP (Octanol/Water) 2.54 (Predicted) [2]
Topological Polar Surface Area 26 A2 [2]

Conceptual Synthetic Pathway: Reductive

Amination
Mechanistic Rationale

A prevalent and highly efficient method for the synthesis of primary amines like 1-(4-
(trifluoromethyl)phenyl)propan-1-amine is the reductive amination of a corresponding
ketone precursor. This choice is guided by the wide availability of ketone starting materials and
the high yields typically associated with this reaction class. The synthesis logically proceeds
from 1-(4-(Trifluoromethyl)phenyl)propan-1-one[3][4].

The process involves two core transformations, which can be performed in a stepwise or, more
efficiently, in a one-pot protocol:

e Imine Formation: The ketone carbonyl is condensed with an amine source (e.g., ammonia or
an ammonia equivalent like ammonium acetate) under dehydrating conditions to form a
transient imine intermediate. This step is reversible and often acid-catalyzed.

¢ Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond.
This is accomplished using a hydride-based reducing agent that is stable under the reaction
conditions and chemoselective for the imine over the ketone (e.g., sodium
cyanoborohydride, sodium triacetoxyborohydride).
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This strategy is authoritative as it represents a fundamental transformation in organic synthesis,
valued for its reliability and operational simplicity.[5]

Synthesis Workflow Diagram

1-(4-(CF3)phenyl)propan-1-one Ammonia Source Reducing Agent
(Precursor) (e.g., NH40Ac) (e.g., NaBH3CN)

+ (1) Condensatio
- H20

>

Transient Imine Intermediate

[C=N]

+ (2) Reduction

1-(4-(CF3)phenyl)propan-1-amine
(Final Product)

Click to download full resolution via product page

Caption: Conceptual workflow for synthesis via reductive amination.

Experimental Protocol: Purity and Identity
Verification by LC-MS
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Principle and Rationale

For any downstream application, particularly in drug development, the purity and structural
identity of a compound must be rigorously confirmed. Liquid Chromatography-Mass
Spectrometry (LC-MS) is the definitive technique for this purpose. The liquid chromatography
(LC) component separates the target compound from any unreacted starting materials,
byproducts, or other impurities based on differential partitioning between a stationary and
mobile phase. The mass spectrometry (MS) detector then provides high-fidelity mass
information, confirming the molecular weight of the eluting components.

This protocol is designed as a self-validating system. A successful outcome requires the
observation of a single, sharp major peak in the chromatogram at a specific retention time,
which corresponds to a mass signal matching the exact mass of the protonated target molecule
[M+H]*.

Methodology

e Sample Preparation: 1.1. Accurately weigh approximately 1 mg of the 1-(4-
(trifluoromethyl)phenyl)propan-1-amine sample. 1.2. Dissolve the sample in 1.0 mL of a
50:50 mixture of Acetonitrile:Water (HPLC-grade) to create a 1 mg/mL stock solution. 1.3.
Vortex the solution for 30 seconds to ensure complete dissolution. 1.4. Perform a 1:100
dilution by transferring 10 pL of the stock solution into 990 pL of the 50:50 Acetonitrile:Water
diluent in an HPLC vial.

e Liquid Chromatography (LC) Parameters:

o Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 um particle size. Rationale: C18
columns provide excellent retention and separation for moderately nonpolar compounds
like the target analyte.

o Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation
of the analyte for positive-ion mode MS detection and improves peak shape.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Flow Rate: 0.4 mL/min.
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o Injection Volume: 2 pL.
o Column Temperature: 40 °C.
o Gradient Program:

0.0 min: 5% B

1.0 min: 5% B

5.0 min: 95% B

7.0 min: 95% B

7.1 min: 5% B

9.0 min: 5% B (End of run)

o Mass Spectrometry (MS) Parameters:

o lonization Mode: Electrospray lonization, Positive (ESI+). Rationale: The primary amine is
basic and will readily accept a proton to form a positive ion [M+H]*.

o Scan Range: m/z 50-500. Rationale: This range comfortably includes the expected mass
of the target ion.

o Capillary Voltage: 3.5 kV.
o Source Temperature: 150 °C.

o Desolvation Temperature: 400 °C.

Expected Results for Validation

o Chromatogram (UV/Total lon Current): A single major peak should be observed. Purity can
be estimated by integrating the area of this peak relative to the total area of all peaks
detected (>98% for high-purity samples).
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e Mass Spectrum: The mass spectrum corresponding to the major chromatographic peak must
show a prominent ion at a mass-to-charge ratio (m/z) of 204.099. This value represents the
protonated molecule ([CioH12F3N + H]*), calculated from the compound's monoisotopic
mass of 203.092 Da. The presence of this ion confirms the molecular weight and, by
extension, the identity of the compound.

Conclusion

This document has detailed the essential molecular structure, physicochemical properties, and
a logical synthetic approach for 1-(4-(trifluoromethyl)phenyl)propan-1-amine. The provided
LC-MS protocol offers a robust and self-validating method for confirming the identity and purity
of the compound, a critical step for its application in research and development. The
combination of its chiral nature and the presence of the trifluoromethyl group makes this
molecule a valuable building block for the synthesis of novel chemical entities with potential
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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